molecular formula C21H17N5O3S B4523232 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B4523232
M. Wt: 419.5 g/mol
InChI Key: BQXTYRQOZQKDPP-UHFFFAOYSA-N
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Description

The compound 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a hybrid heterocyclic molecule featuring a pyridazinone core linked to a thiazole-imine scaffold. Its structure integrates:

  • A 6-oxopyridazin-1(6H)-yl moiety substituted with a 3-methoxyphenyl group at position 3.
  • An acetamide bridge connecting to a (2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene group, which introduces tautomeric and conformational complexity.

While direct data on this compound’s synthesis or bioactivity is absent in the provided evidence, analogs with pyridazinone and thiazole motifs are extensively documented. Pyridazinones are known for diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities , while thiazole derivatives exhibit roles in kinase inhibition and receptor modulation .

Properties

IUPAC Name

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S/c1-29-15-6-4-5-14(11-15)16-8-9-20(28)26(25-16)12-19(27)24-21-23-18(13-30-21)17-7-2-3-10-22-17/h2-11,13H,12H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXTYRQOZQKDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve desired products.

Major Products Formed

The major products formed from these reactions include various substituted derivatives that can be further utilized in different applications, such as pharmaceuticals and agrochemicals.

Scientific Research Applications

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Table 1: Key Pyridazinone-Based Analogues

Compound Name / Structure Substituents / Modifications Bioactivity / Applications Source
Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] (El Rayes, 2015) - p-Tolyl group at pyridazinone C3 Antimicrobial, analgesic
N-(4-Cyanophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (Compound 14q) - 3-Methoxybenzyl at C5, methyl at C3, cyanophenyl Structural data only (IR, NMR, MS reported)
Pyrazolylpyridazine derivatives (Acta Cryst., 2009) - Pyrazole at C6, benzene ring Antihypertensive, glycogen synthase kinase inhibition

Key Observations:

  • Thiazole vs. Pyrazole: Replacing pyrazole (in pyrazolylpyridazines) with a thiazole-imine group introduces conformational rigidity and electron-deficient regions, which could influence receptor binding .

Thiazole-Containing Analogues

Table 2: Thiazole/Thiazolidinone Derivatives

Compound Name / Structure Core Structure Bioactivity / Applications Source
N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines (Koutentis et al., 2011) 1,2,3-Dithiazole fused with pyridine Antimicrobial, antitumor
Imidazo[1,2,3-dithiazole] derivatives (Baraldi et al., 2002) Imidazole-dithiazole hybrids Kinase inhibition, cytotoxic activity

Key Observations:

  • Thiazole Tautomerism: The (2Z)-thiazol-2(3H)-ylidene group in the target compound likely exists in a tautomeric equilibrium, which may stabilize interactions with biological targets (e.g., hydrogen bonding or π-stacking) compared to non-tautomeric thiazoles .
  • Pyridine vs. Benzene: The pyridin-2-yl substituent on the thiazole may enhance π-π stacking with aromatic residues in enzymes or receptors compared to simpler aryl groups .

Biological Activity

The compound 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyridazine core linked to a thiazole moiety, which is known to influence its biological properties. Its molecular formula is C21H17N5O3SC_{21}H_{17}N_5O_3S, with a molecular weight of approximately 423.45 g/mol. The structural complexity allows for interactions with various biological targets.

PropertyValue
Molecular FormulaC21H17N5O3SC_{21}H_{17}N_5O_3S
Molecular Weight423.45 g/mol
LogP4.0126
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Polar Surface Area60.653 Ų

Anticancer Properties

Recent studies have indicated that this compound exhibits antiproliferative activity against various cancer cell lines, including glioblastoma (GB) and multiple myeloma (MM). The mechanism of action appears to involve the inhibition of proteasome activity, which is crucial for regulating protein degradation and cellular homeostasis.

Case Study: Antiproliferative Effects

In a study conducted by Tesei et al. (2020), derivatives of a related compound, RC-106, were synthesized and evaluated for their cytotoxic potential against GB and MM cell lines. The results demonstrated significant antiproliferative effects, suggesting that compounds with similar structures may also exhibit enhanced anticancer activity.

The proposed mechanism involves the compound's interaction with specific molecular targets, such as enzymes or receptors involved in cell proliferation and survival. By modulating these targets, the compound may induce apoptosis in cancer cells, thereby reducing tumor growth.

Sigma Receptor Modulation

The compound is believed to act as a Sigma receptor modulator , which has been associated with various cellular processes including apoptosis and cell survival pathways. This interaction suggests a potential role in cancer therapy, particularly for tumors expressing high levels of Sigma receptors.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that allow for the incorporation of various functional groups to enhance biological activity. Researchers have explored several derivatives to optimize pharmacological properties while maintaining efficacy against cancer cell lines.

Table 2: Derivatives and Their Activities

Compound NameActivityReference
RC-106Antiproliferative against GBTesei et al., 2020
D753-0054Cytotoxicity in vitroChemDiv Screening
Y043-2246Anticancer potentialChemDiv Catalog

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

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